molecular formula C14H19NO3 B12612139 N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole

Cat. No.: B12612139
M. Wt: 249.30 g/mol
InChI Key: NBZLWQRIGYDFRT-UHFFFAOYSA-N
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Description

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole (CAS: 35308-68-0) is a bicyclic heterocyclic compound featuring a tetrahydroindole scaffold with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen and a methyl substituent at the 2-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polyheterocyclic structures and pharmaceuticals due to its reactive ketone and Boc-protected amine functionalities. The Boc group enhances stability during synthetic manipulations, preventing unwanted side reactions at the nitrogen center .

Key physical properties include a melting point of 204°C and a crystalline powder morphology. Its synthetic utility is highlighted in alkylation and annulation reactions, where the Boc group can be selectively removed under acidic conditions to generate reactive intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-indole-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-9-8-10-11(6-5-7-12(10)16)15(9)13(17)18-14(2,3)4/h8H,5-7H2,1-4H3

InChI Key

NBZLWQRIGYDFRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C(=O)OC(C)(C)C)CCCC2=O

Origin of Product

United States

Preparation Methods

Method A: Condensation Reactions

This method utilizes a condensation reaction between a cyclohexanedione derivative and chloroacetaldehyde in the presence of a base.

Procedure:

  • Mix a cyclohexanedione derivative with chloroacetaldehyde in ethyl acetate.
  • Add sodium hydroxide to maintain pH between 4 and 10.
  • After reaction completion, treat with an acid to yield the desired indole derivative.

Yield: Varies based on conditions but can reach over 90%.

Method B: Electrochemical Oxidation

An electrochemical approach involves oxidizing vinyl ethers followed by treatment with ammonium carbonate.

Procedure:

  • Subject a vinyl ether to electrolytic oxidation.
  • Treat the resulting product with ammonium carbonate in an appropriate solvent mixture.

Yield: Typically lower than traditional methods but offers unique advantages in selectivity.

The following table summarizes the key aspects of different preparation methods for N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole:

Method Key Reagents Yield (%) Advantages
Synthesis from Indolone Di-tert-butyl dicarbonate ~85 High yield and purity
Condensation Reaction Cyclohexanedione + Chloroacetaldehyde >90 Simple procedure; good scalability
Electrochemical Oxidation Vinyl ether + Ammonium carbonate Variable Unique selectivity; environmentally friendly

This compound can be synthesized effectively through various methods that leverage different chemical reactions and conditions. The choice of method may depend on the specific requirements regarding yield, purity, and environmental considerations in synthetic chemistry.

Chemical Reactions Analysis

Deprotection and Functionalization at Nitrogen

The Boc group serves as a temporary protective moiety, enabling selective modification of the indole nitrogen. Acidic conditions (e.g., TFA or HCl in dioxane) cleave the Boc group, yielding the free NH-indole intermediate . Subsequent reactions include:

  • Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in the presence of bases like NaH produces N-substituted derivatives .

  • Acylation : Treatment with acyl chlorides or anhydrides forms N-acylated products .

Example Reaction

Reagents/ConditionsProductYieldSource
TFA (1 eq), DCM, rt, 1 hr2-Methyl-4-oxo-4,5,6,7-tetrahydroindole85%
Benzyl bromide, NaH, THF, 0°C→rtN-Benzyl-2-methyl-4-oxo-tetrahydroindole72%

Electrophilic Aromatic Substitution

The bicyclic core undergoes electrophilic substitution, with regioselectivity influenced by the Boc and methyl groups:

  • Bromination : NBS in DMF selectively brominates C5 or C7 .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5 .

  • Vilsmeier–Haack Formylation : POCl₃/DMF formylates C3 or C5, depending on substituent electronic effects .

Key Observations

  • Boc’s electron-withdrawing nature directs electrophiles to C5/C7 over C3 .

  • Methyl at C2 sterically hinders adjacent positions (C1/C3) .

Coupling Reactions and Heterocycle Formation

The compound participates in cross-coupling and cycloaddition reactions:

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides forms N-aryl derivatives .

  • Intramolecular C–H Activation : Pd(OAc)₂ promotes fused heterocycle formation (e.g., indoloquinoxalines) .

Example Synthesis of Fused Heterocycles

Reaction PartnersProductConditionsYieldSource
1-Bromo-2-(difluorovinyl)benzeneTetrahydroindolo[1,2-a]isoquinolinePd(OAc)₂, DMF, 100°C, 24 hr34%

Redox Reactions of the 4-Oxo Group

The ketone at position 4 is amenable to reduction or oxidation:

  • Reduction : NaBH₄ or catalytic hydrogenation converts the ketone to a secondary alcohol .

  • Oxidation : Mn(OAc)₃ mediates acetoxylation at C7 .

Example Transformation

ReagentsProductYieldSource
Mn(OAc)₃, AcOH, 60°C7-Acetoxy-2-methyl-tetrahydroindole58%

Scientific Research Applications

Medicinal Chemistry Applications

A. Precursor for Drug Synthesis

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole serves as a vital synthetic precursor for various pharmaceutical compounds. It is particularly noted for its role in the synthesis of indole derivatives, which are essential in developing drugs for treating cardiovascular diseases. For instance, it can be converted into 4-hydroxyindole, an intermediate for Pindolol, a drug used to prevent and treat arrhythmias .

B. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for modifications that enhance its biological activity against tumors .

Synthetic Applications

A. Synthesis of Polyheterocycles

This compound is utilized as a building block in the synthesis of polyheterocyclic structures. These structures have diverse applications in medicinal chemistry and materials science due to their unique properties. The compound can undergo various transformations to yield complex frameworks that are difficult to synthesize through traditional methods .

B. Chemical and Microbial Biotransformation

The compound has been subjected to both chemical and microbial biotransformation methods to produce novel derivatives with enhanced properties. This approach not only increases the diversity of compounds available for screening but also provides insights into the metabolic pathways of indole derivatives .

Case Studies

Study Findings Applications
Saemeli (1967)Demonstrated the synthesis of 4-hydroxyindole from tetrahydroindole derivativesDevelopment of Pindolol for arrhythmia treatment
Recent ResearchIdentified anticancer activity in modified tetrahydroindole derivativesPotential new cancer therapies
Biotransformation StudyShowed successful microbial conversion yielding diverse indole derivativesExpanding the chemical library for drug discovery

Mechanism of Action

The mechanism of action of N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of biological activity at the molecular level .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Key Features
This compound 35308-68-0 C₉H₁₁NO Boc (N), methyl (C2), ketone (C4) Boc protection enhances stability; used in alkylation/annulation reactions .
4-Oxo-1,5,6,7-tetrahydroindole (unsubstituted) 13754-86-4 C₈H₉NO None Reactive NH group limits synthetic utility without protection .
Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxylate 35308-70-4 C₁₁H₁₃NO₃ Methyl ester (C2), methyl (C3) Ester group enables nucleophilic acyl substitutions; similarity score: 0.93 .
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxylate 7272-58-4 C₁₂H₁₅NO₃ Ethyl ester (C2), methyl (C3) Enhanced solubility in organic solvents; similarity score: 0.95 .
2-Methyl-4-oxo-4,5,6,7-tetrahydroindole-3-carboxylic acid - C₁₀H₁₁NO₃ Carboxylic acid (C3), methyl (C2) Acidic functionality allows for salt formation; used in drug research .

Thermal and Spectral Properties

  • Melting Points : The Boc-protected derivative (204°C) has a higher melting point than ethyl ester analogs (~119–165°C), reflecting its crystalline stability .
  • NMR Signatures : The Boc group introduces distinct ^1H-NMR signals (e.g., tert-butyl protons at δ ~1.4 ppm), absent in unprotected or esterified analogs .

Research Findings and Case Studies

  • Alkylation Reactions : Ravina et al. demonstrated that this compound undergoes smooth alkylation with bromoesters under basic conditions, whereas unprotected analogs require harsh conditions, leading to lower yields .
  • Organocatalytic Annulation: Donslund et al. utilized this compound in γ-alkylation-annulation sequences to synthesize carbocyclic structures with high enantioselectivity, a feat challenging with ester derivatives due to competing side reactions .
  • Drug Development : The carboxylic acid analog () showed promising activity in early-stage anticancer screenings, though its poor bioavailability necessitated prodrug derivatization .

Biological Activity

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole is a derivative of the tetrahydroindole family, which has garnered attention due to its diverse biological activities. This compound features a bicyclic structure that is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The biological activity of this compound can be attributed to its structural motifs that are common in bioactive molecules.

Chemical Structure and Synthesis

The chemical structure of this compound includes a butoxycarbonyl (Boc) protecting group and a ketone functionality. The synthesis typically involves cyclization reactions starting from simpler indole derivatives. For example, the reaction conditions may include the use of solvents like ethanol and water under controlled temperatures to optimize yield and purity .

Biological Activities

This compound exhibits several biological activities that are relevant to medicinal applications:

  • Antitumor Activity : Compounds derived from tetrahydroindoles have shown promise as anticancer agents. For instance, derivatives have been investigated for their inhibitory effects on specific cancer cell lines and mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of the tetrahydroindole scaffold has been linked to antimicrobial activity against various pathogens. Studies have indicated that certain derivatives can inhibit the growth of bacteria and fungi by disrupting cellular functions .
  • CNS Activity : Some tetrahydroindole derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression. The GABA_A receptor modulation is one pathway through which these compounds exert their effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Study 1 Investigated the antitumor effects on human cancer cell lines; showed significant cytotoxicity with IC50 values in the low micromolar range .
Study 2 Evaluated antimicrobial properties against Staphylococcus aureus; demonstrated effective inhibition at concentrations as low as 10 µg/mL .
Study 3 Assessed CNS activity through behavioral assays in rodent models; indicated anxiolytic effects comparable to standard treatments .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer proliferation and survival pathways.
  • Receptor Modulation : Interactions with neurotransmitter receptors can lead to altered signaling pathways that affect mood and anxiety levels.
  • Cell Membrane Disruption : Antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Q & A

Basic Questions

Q. What are the critical synthetic pathways for preparing N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole?

  • The synthesis typically involves cyclization of substituted cyclohexenone precursors followed by Boc (tert-butoxycarbonyl) protection. For example, 4-oxo-tetrahydroindole scaffolds can be generated via intramolecular cyclization of β-ketoesters or C-H insertion reactions using rhodium catalysts. The Boc group is introduced via standard carbamate-forming reactions with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

  • Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the tetrahydroindole backbone.
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and Boc carbamate (C=O, ~1680 cm1^{-1}).
  • Melting point analysis : Reported mp ranges (e.g., 188–190°C) should align with literature values to confirm purity .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C13_{13}H19_{19}NO3_3: calculated 237.14 g/mol) .

Advanced Research Questions

Q. How can enantioselective C-H functionalization be achieved using N-Boc-2-methyl-4-oxo-tetrahydroindole as a substrate?

  • Rhodium(II)-carbenoid intermediates enable asymmetric C-H insertion into the tetrahydroindole core. Chiral dirhodium catalysts (e.g., Rh2_2(S-PTTL)4_4) induce enantioselectivity (>90% ee) by stabilizing transition states through steric and electronic interactions. Post-insertion, a Cope rearrangement-elimination step yields arylalkenyl indoles .

Q. What are common pitfalls in Pd-catalyzed intramolecular C-H bond functionalization involving this compound, and how can they be mitigated?

  • Low regioselectivity : Use directing groups (e.g., pyridine or amides) to control C-H activation sites.
  • Catalyst deactivation : Optimize ligand choice (e.g., bidentate phosphines) and reaction temperature.
  • Side reactions : Avoid excess oxidizing agents (e.g., Ag2_2CO3_3) to prevent over-oxidation of the tetrahydroindole ring .

Q. How can conflicting spectral data (e.g., 1^1H NMR shifts) be resolved when characterizing derivatives of this compound?

  • Solvent effects : Compare data in identical solvents (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Dynamic processes : Variable-temperature NMR can reveal conformational exchange broadening.
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis resolves ambiguities in proton environments .

Data Contradiction Analysis

Q. Why do reported melting points for N-Boc-2-methyl-4-oxo-tetrahydroindole vary across studies (e.g., 183°C vs. 190°C)?

  • Polymorphism : Different crystalline forms may arise from recrystallization solvents (e.g., ethanol vs. DMF/water).
  • Impurity profiles : Residual solvents or unreacted intermediates (e.g., Boc-protecting agents) depress melting points.
  • Measurement calibration : Cross-validate using differential scanning calorimetry (DSC) for precise thermal analysis .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing tricyclic indole derivatives from this compound?

  • Stepwise optimization :

Cyclization : Use catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene for 12 hours.

Purification : Column chromatography (SiO2_2, hexane/EtOAc gradient) followed by recrystallization from ethanol.

Yield tracking : Consistently report isolated yields (e.g., 65–75%) and reaction scales (mg to gram) .

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